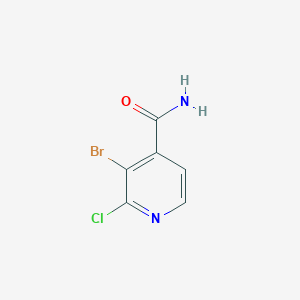

3-Bromo-2-chloroisonicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-chloropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O/c7-4-3(6(9)11)1-2-10-5(4)8/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUQVBAAZVDBDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-2-chloroisonicotinamide synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-Bromo-2-chloroisonicotinamide

Introduction

This compound is a halogenated pyridine derivative that serves as a crucial building block in modern medicinal and materials chemistry. The unique electronic properties and positional arrangement of the chloro, bromo, and carboxamide substituents on the pyridine core make it a highly versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] The strategic placement of distinct halogen atoms allows for selective downstream functionalization through various cross-coupling reactions, while the amide moiety provides a handle for further derivatization or can act as a key pharmacophoric element. This guide provides a comprehensive, technically-grounded overview of a robust and efficient pathway for the synthesis of this valuable compound, designed for researchers and professionals in chemical and drug development.

Retrosynthetic Analysis and Pathway Selection

Several synthetic strategies can be envisioned for the construction of this compound. A classical approach might involve the sequential halogenation of an isonicotinamide precursor, though this often poses significant challenges in controlling regioselectivity. Another potential route is the application of a Sandmeyer reaction, which transforms an aromatic amine into a halide.[3][4][5] This would necessitate a precursor such as 3-amino-2-chloroisonicotinamide, which may not be readily accessible.

A more direct and industrially scalable approach, and the one detailed in this guide, commences from the advanced intermediate 3-bromo-2-chloroisonicotinic acid . This starting material is commercially available, which dramatically enhances the efficiency of the overall process by minimizing step count and circumventing complex purification challenges associated with multi-step syntheses.[6] The synthesis is thereby streamlined into a highly reliable, single-step conversion of a carboxylic acid to its primary amide.

Mechanistic Principles of Amidation via Acyl Chloride

The conversion of a carboxylic acid to a primary amide is a cornerstone transformation in organic synthesis. To achieve this under mild conditions with high efficiency, the carboxylic acid's hydroxyl group, a poor leaving group, must first be converted into a better one. A common and effective method is the formation of an acyl chloride intermediate.

-

Activation of the Carboxylic Acid : The process begins with the reaction of 3-bromo-2-chloroisonicotinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is particularly effective as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and are easily removed from the reaction mixture, driving the equilibrium towards the product. The carboxylic acid's oxygen atom attacks the electrophilic sulfur atom of SOCl₂, leading to the formation of a reactive chlorosulfite intermediate which then collapses to yield the highly electrophilic acyl chloride.

-

Nucleophilic Acyl Substitution : The generated 3-bromo-2-chloroisonicotinoyl chloride is then subjected to nucleophilic attack by an ammonia source (e.g., aqueous ammonium hydroxide). The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate subsequently collapses, expelling the stable chloride leaving group and forming the final amide product. An excess of the ammonia source is used to neutralize the HCl byproduct generated in this step.

Process Workflow Visualization

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 3-bromo-2-chloroisonicotinic acid.

Materials:

-

3-Bromo-2-chloroisonicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene

-

Concentrated ammonium hydroxide (28-30% aq. solution)

-

Deionized water

-

Ice

Procedure:

-

Acyl Chloride Formation:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-bromo-2-chloroisonicotinic acid (e.g., 10.0 g, 1.0 eq).

-

Add anhydrous toluene (e.g., 100 mL) to the flask.

-

Slowly add thionyl chloride (e.g., 1.5 - 2.0 eq) to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC analysis).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This will yield the crude 3-bromo-2-chloroisonicotinoyl chloride as an oil or solid, which is used directly in the next step without further purification.

-

-

Amidation:

-

In a separate flask, prepare a cold solution of concentrated ammonium hydroxide in an ice bath.

-

Dissolve the crude acyl chloride from the previous step in a minimal amount of a dry, inert solvent (e.g., tetrahydrofuran or dichloromethane).

-

Slowly add the acyl chloride solution dropwise to the cold, vigorously stirred ammonium hydroxide solution. Maintain the temperature below 10°C during the addition. A precipitate will form.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water to remove any ammonium salts.

-

Dry the purified product under vacuum at 40-50°C to a constant weight.

-

The final product, this compound, should be obtained as a white to off-white solid.[7]

-

Safety Precautions: Thionyl chloride is highly corrosive, toxic, and reacts violently with water. This entire procedure, especially the handling of thionyl chloride and the acyl chloride formation, must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory.

Data Presentation: Reaction Parameters

| Parameter | Value/Description | Rationale |

| Starting Material | 3-Bromo-2-chloroisonicotinic acid | Commercially available, high-purity advanced intermediate.[6] |

| Reagent 1 | Thionyl Chloride (SOCl₂) | Efficient chlorinating agent; gaseous byproducts drive reaction. |

| Solvent (Step 1) | Anhydrous Toluene | Inert solvent with a suitable boiling point for reflux. Anhydrous conditions are critical to prevent hydrolysis of SOCl₂ and the acyl chloride product. |

| Reagent 2 | Ammonium Hydroxide (aq.) | Provides the ammonia nucleophile and acts as a base to neutralize HCl. |

| Temperature (Step 1) | Reflux (~110 °C) | Provides sufficient activation energy for acyl chloride formation. |

| Temperature (Step 2) | 0-10 °C | Controls the exothermicity of the amidation reaction and minimizes potential side reactions. |

| Expected Yield | > 85% | This transformation is typically high-yielding. |

| Product Form | White to off-white solid | Typical appearance for this class of organic compounds.[8] |

Chemical Synthesis Pathway

Caption: Synthesis of this compound from its corresponding carboxylic acid.

References

- WO2021069975A1 - A continuous flow synthesis method for the manufacture of isoniazid - Google P

- Synthesis of Nicotinamide and Isonicotinamide Derivatives via Multicomponent Reaction of Alkyl Isocyanides and Acetylenic Compounds in the Presence of Nicotinic or Isonicotinic Acid - Scite.ai. Accessed January 20, 2026.

- Synthesis of some N‐substituted isonicotinamides | Request PDF - ResearchG

- Sandmeyer reaction - Wikipedia. Accessed January 20, 2026.

- Sandmeyer Reaction - Organic Chemistry Portal. Accessed January 20, 2026.

- One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation - Organic Chemistry Portal. Accessed January 20, 2026.

- Sandmeyer Reaction - SynArchive. Accessed January 20, 2026.

- CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid - Google P

- US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google P

- How is 3-Bromo-2-chloropyridine prepared? [1-3] - Guidechem. Accessed January 20, 2026.

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Accessed January 20, 2026.

- (PDF)

- Sandmeyer Reaction - J&K Scientific LLC. Accessed January 20, 2026.

- 3-bromo-2-chloroaniline synthesis - ChemicalBook. Accessed January 20, 2026.

- Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. IP.com. Accessed January 20, 2026.

- Exploring the Effect of Halogenation in a Series of Potent and Selective A2B Adenosine Receptor Antagonists - PubMed Central. Accessed January 20, 2026.

- Novel synthesis of nicotinamide derivatives of cytotoxic properties - PubMed. Accessed January 20, 2026.

- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

- 1804383-86-5 Cas No. | this compound | Matrix Scientific. Accessed January 20, 2026.

- 3-BROMO-2-CHLORO-6-PICOLINE synthesis - ChemicalBook. Accessed January 20, 2026.

- 1214323-32-6|3-Bromo-2-chloroisonicotinic acid|BLD Pharm. Accessed January 20, 2026.

- Isonicotinamide - Wikipedia. Accessed January 20, 2026.

- US2748136A - Process for separating nicotinic acid from isonicotinic acid - Google P

- 4 - Organic Syntheses Procedure. Accessed January 20, 2026.

- Isonicotinic Acid Hydrazide Conversion to Isonicotinyl-NAD by Catalase-peroxidases - NIH. Accessed January 20, 2026.

- Isonicotinamide | C6H6N2O | CID 15074 - PubChem - NIH. Accessed January 20, 2026.

- Isonicotinamide | 1453-82-3 - ChemicalBook. Accessed January 20, 2026.

- CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google P

- (a) Preparation of 3-bromo-2-chloro-5-formylpyridine - PrepChem.com. Accessed January 20, 2026.

- Synthesis of 3-bromo derivatives of flavones | Request PDF - ResearchG

- Halogenation - Wikipedia. Accessed January 20, 2026.

- 5 - Organic Syntheses Procedure. Accessed January 20, 2026.

- Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones - ResearchG

- CN101550090B - Method for synthesizing bromoacetamide - Google P

- CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone - Google P

- Synthesis of 2,3-disubstituted thiophenes from 2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates and 1,4-dithiane-2,5-diol - RSC Publishing. Accessed January 20, 2026.

- Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2 - NIH. Accessed January 20, 2026.

- US20090299067A1 - New synthesis of 2,6-diamino-3,5-dinitropyrazine-1-oxide from 2,6-diaminopyrazine-1-oxide - Google P

- Practical One Pot Synthesis of 2-Alkyl-substituted Benzothiazoles from Bis-(2- nitrophenyl)-disulfides. - ChemRxiv. Accessed January 20, 2026.

- Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides - MDPI. Accessed January 20, 2026.

Sources

- 1. Exploring the Effect of Halogenation in a Series of Potent and Selective A2B Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel synthesis of nicotinamide derivatives of cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. synarchive.com [synarchive.com]

- 6. 1214323-32-6|3-Bromo-2-chloroisonicotinic acid|BLD Pharm [bldpharm.com]

- 7. 1804383-86-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 8. Page loading... [wap.guidechem.com]

A Technical Guide to the Physicochemical Properties of 3-Bromo-2-chloroisonicotinamide

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromo-2-chloroisonicotinamide (CAS No. 1804383-86-5), a halogenated pyridine derivative of interest to researchers in medicinal chemistry and drug discovery. Due to its status as a specialized research chemical, publicly available experimental data is limited. This guide addresses this gap by presenting verified molecular identifiers, predicting key physicochemical parameters based on the well-characterized parent compound, isonicotinamide, and providing detailed, field-proven experimental protocols for their empirical determination. The content herein is structured to offer both foundational knowledge and practical, actionable methodologies for scientists working with this compound.

Introduction and Molecular Identity

This compound belongs to the class of substituted pyridinecarboxamides. The pyridine ring is a common scaffold in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of halogen atoms, specifically bromine and chlorine, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The amide functional group at the C4 position further provides a hydrogen bond donor and acceptor, influencing solubility and receptor engagement.

This guide serves as a foundational resource for researchers, providing a centralized repository of its known attributes, predicted characteristics grounded in chemical theory, and the practical means to verify these properties experimentally.

Chemical Structure and Identifiers

A precise understanding of the molecular structure is the cornerstone of all physicochemical analysis.

Caption: Chemical structure of this compound.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| CAS Number | 1804383-86-5 | [1] |

| Molecular Formula | C₆H₄BrClN₂O | [1] |

| Molecular Weight | 235.47 g/mol | [1] |

| IUPAC Name | 3-bromo-2-chloropyridine-4-carboxamide | - |

Core Physicochemical Properties: A Comparative Analysis

Direct experimental data for this compound is not widely published. However, we can predict its properties with a high degree of confidence by understanding the electronic effects of its substituents in comparison to the well-studied parent molecule, isonicotinamide.

Table 2: Comparison of Physicochemical Properties

| Property | Isonicotinamide (Parent Compound) | This compound (Predicted) | Rationale for Prediction |

| Melting Point | 155-157 °C[2] | Higher than parent | Increased molecular weight and altered crystal lattice packing due to bulky, polarizable halogens typically increase the melting point. |

| Water Solubility | 191.7 g/L (at 37 °C)[2] | Significantly lower than parent | The large, hydrophobic bromo and chloro substituents will decrease the molecule's overall polarity and ability to form favorable interactions with water, thus reducing solubility. |

| pKa (Pyridine N) | ~3.6[2][3] | < 3.0 | The strong electron-withdrawing inductive effects of the ortho-chloro and meta-bromo substituents significantly reduce the electron density on the pyridine nitrogen, making it a weaker base (lower pKa). |

| LogP | -0.28[2] | > 1.5 | The addition of two halogen atoms dramatically increases the lipophilicity of the molecule, leading to a much higher octanol-water partition coefficient. |

Causality Behind Predicted Properties

-

Melting Point: The melting point is determined by the strength of the intermolecular forces in the crystal lattice. The introduction of bromine and chlorine adds significant van der Waals forces and potential dipole-dipole interactions. While these halogens can sometimes disrupt efficient crystal packing, the substantial increase in molecular weight (from 122.12 to 235.47 g/mol ) makes a higher melting point the most probable outcome.

-

Solubility: High aqueous solubility is often driven by a molecule's ability to form hydrogen bonds with water. While the amide group is an excellent hydrogen bond donor and acceptor, the addition of two large halogens increases the nonpolar surface area of the molecule. This disrupts the surrounding water structure and makes solvation less energetically favorable, leading to lower solubility.

-

pKa: The basicity of the pyridine nitrogen is a direct reflection of the availability of its lone pair of electrons to accept a proton. The halogens at the C2 and C3 positions exert a powerful electron-withdrawing inductive effect, pulling electron density away from the ring and, consequently, from the nitrogen atom. This de-enrichment of electrons makes the nitrogen lone pair less available for protonation, resulting in a weaker base and thus a lower pKa value.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the identity and purity of the compound. Based on the structure, the following spectral features are anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring, in addition to a broad signal for the -NH₂ protons.

-

H-5: This proton is expected to appear as a doublet around δ 7.5-7.8 ppm . It is coupled to H-6.

-

H-6: This proton, adjacent to the ring nitrogen, is expected to be the most downfield, appearing as a doublet around δ 8.5-8.8 ppm . It is coupled to H-5.

-

-NH₂: The two amide protons are expected to appear as a broad singlet between δ 7.0-8.0 ppm . The chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon skeleton. The chemical shifts are influenced by the nitrogen heteroatom and the halogen substituents.[4]

-

C=O (Amide): ~165-170 ppm

-

C4 (bearing amide): ~140-145 ppm

-

C6 (adjacent to N): ~150-155 ppm

-

C2 (bearing Cl): ~148-152 ppm

-

C3 (bearing Br): ~120-125 ppm

-

C5: ~125-130 ppm

Experimental Protocols for Property Determination

To move from prediction to empirical data, the following standard, self-validating protocols should be employed.

Determination of Melting Point

The melting point provides a quick, reliable indication of purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0 °C.

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry. Place a small amount on a watch glass and grind it into a fine powder using a spatula.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.

-

Measurement: Place the loaded capillary into a calibrated melting point apparatus.

-

Rapid Scan (Optional): Heat the sample at a high rate (e.g., 10-15 °C/min) to quickly determine an approximate melting range.

-

Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat to about 15 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.

-

Data Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the last crystal melts (T_final). The melting point is reported as this range.[2]

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[3]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed, screw-cap glass vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the undissolved solid settle. Alternatively, centrifuge the sample at high speed to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known concentrations of the compound.

-

Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility.

Purity Assessment by Reverse-Phase HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of small organic molecules. It separates compounds based on their hydrophobicity.

Caption: Workflow for Purity Analysis by RP-HPLC.

Typical HPLC Conditions:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 phase is a nonpolar standard that provides good retention for moderately polar to nonpolar compounds like this one.

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA). TFA is used to sharpen peaks by ion-pairing with any basic sites.

-

Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA. ACN is a common organic modifier.

-

Gradient: A linear gradient from 5% B to 95% B over 20 minutes. A gradient is essential to elute any potential impurities that may have very different polarities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

-

Purity Calculation: Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Safety and Handling

While a full toxicological profile is not available, chemical suppliers classify this compound as an irritant.[1] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a halogenated heterocyclic compound with significant potential as a building block in drug discovery and materials science. This guide has established its fundamental molecular identity and provided scientifically grounded predictions for its key physicochemical properties, including melting point, solubility, and pKa, by contextualizing them against the parent isonicotinamide molecule. Furthermore, this document provides robust, detailed protocols for the experimental determination of these properties, empowering researchers to generate reliable empirical data. The combination of predictive analysis and practical methodology makes this guide an essential resource for any scientist initiating work with this compound.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

Kleinpeter, E., Thomas, S., Brühl, I., & Heilmann, D. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(6), 1123-1130. [Link]

-

LookChem. (n.d.). Cas 1453-82-3,Isonicotinamide. Retrieved January 20, 2026, from [Link]

-

MDPI. (2001). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 6(1), 68-76. [Link]

-

Pápai, M., et al. (2020). Determination of pKa values of the nicotinamide, isoniazid, and pyridoxine hydrochloride were determined. Molecules, 25(18), 4235. [Link]

-

Sci-Hub. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-477. [Link]

Sources

An In-depth Technical Guide to 3-Bromo-2-chloroisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-chloroisonicotinamide, bearing the CAS number 1804383-86-5, is a halogenated pyridinecarboxamide that presents significant opportunities as a versatile building block in medicinal chemistry and materials science. The strategic placement of bromo, chloro, and carboxamide functionalities on the isonicotinamide scaffold imparts a unique reactivity profile, making it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its potential applications in drug discovery, and a discussion of its predicted reactivity and mechanism of action. Experimental protocols and safety considerations are also detailed to facilitate its use in a research and development setting.

Introduction: The Strategic Importance of Substituted Isonicotinamides

Isonicotinamide, an amide derivative of isonicotinic acid, is a well-established pharmacophore found in numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[3] The introduction of halogen substituents, such as bromine and chlorine, onto the pyridine ring is a common strategy in drug design to modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5] this compound emerges as a particularly interesting scaffold due to the differential reactivity of its two halogen atoms, offering a platform for selective and sequential chemical modifications.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1804383-86-5 | [6] |

| Molecular Formula | C₆H₄BrClN₂O | [6] |

| Molecular Weight | 235.47 g/mol | [6] |

| IUPAC Name | 3-bromo-2-chloropyridine-4-carboxamide | Inferred |

| Appearance | Predicted to be a white to off-white solid | Inferred |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available |

Synthesis of this compound

A robust synthesis of this compound can be envisioned starting from the commercially available precursor, 3-bromo-2-chloroisonicotinic acid. The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry, often proceeding through an activated intermediate such as an acyl chloride.

Proposed Synthetic Workflow

The proposed synthesis involves two key steps: the activation of the carboxylic acid and the subsequent amidation.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

CAUTION: This is a hypothetical protocol and should be adapted and optimized under appropriate laboratory safety conditions.

Step 1: Formation of 3-Bromo-2-chloroisonicotinoyl chloride

-

To a solution of 3-bromo-2-chloroisonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by the cessation of gas evolution.

-

The resulting solution of the acyl chloride is typically used directly in the next step without isolation.

Step 2: Amidation to form this compound

-

Cool the solution of 3-bromo-2-chloroisonicotinoyl chloride to 0 °C.

-

Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30% NH₄OH, 5.0 eq) dropwise. A white precipitate is expected to form.

-

Stir the reaction mixture vigorously for 1-2 hours at 0 °C, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the differential reactivity of the C-Br and C-Cl bonds, allowing for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective substitution at the 3-position.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. CAS#:2975221-77-1 | 3-Amino-2-bromo-6-chloro-N-methylisonicotinamide | Chemsrc [chemsrc.com]

- 3. echemi.com [echemi.com]

- 4. 3-Bromo-2-chloropyridine | C5H3BrClN | CID 693324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromoisonicotinic acid | C6H4BrNO2 | CID 817972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Spectral Analysis of 3-Bromo-2-chloroisonicotinamide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 3-Bromo-2-chloroisonicotinamide, a halogenated pyridine derivative of interest to researchers in medicinal chemistry and materials science. As direct experimental spectra for this specific compound are not widely published, this document synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust, predictive interpretation. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, this guide outlines the fundamental principles, detailed experimental protocols, and an expert interpretation of the expected spectral data. The causality behind spectral features is explained, providing a self-validating framework for structural elucidation that is essential for drug development professionals and synthetic chemists.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

Guiding Principles of NMR Analysis

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating two distinct energy states. The absorption of radiofrequency (RF) energy promotes nuclei from the lower to the higher energy state, and the precise frequency required for this transition is measured. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment, allowing us to differentiate between atoms in various parts of a molecule[1]. Furthermore, the interaction between neighboring nuclear spins leads to a phenomenon called spin-spin splitting, which provides direct evidence of atomic connectivity.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A robust NMR analysis begins with meticulous sample preparation and data acquisition.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the amide and its residual proton signal does not obscure key regions of the spectrum. Crucially, DMSO-d₆ allows for the observation of exchangeable amide protons (-NH₂), which would be lost in solvents like D₂O.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample. TMS is chemically inert and its protons produce a single, sharp signal at 0.00 ppm, serving as the universal reference point for the chemical shift scale[2].

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering approximately -2 to 12 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A wider spectral width (e.g., 0 to 200 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans is necessary.

-

Predicted ¹H and ¹³C NMR Data & Interpretation

The structure of this compound dictates a specific and predictable NMR signature. The interpretation below is based on established substituent effects in pyridine systems[3][4].

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constant (J) [Hz] | Integration |

| H-6 | ~8.60 | Doublet (d) | ~5.0 | 1H |

| H-5 | ~8.35 | Doublet (d) | ~5.0 | 1H |

| -CONH₂ | ~7.8 (broad), ~7.6 (broad) | Two Broad Singlets | N/A | 2H |

Interpretation of ¹H NMR Spectrum:

-

Aromatic Protons (H-5, H-6): The pyridine ring contains two remaining protons. The proton at the C-6 position (H-6) is adjacent to the electronegative ring nitrogen, causing it to be the most downfield (deshielded) aromatic signal around 8.60 ppm. The proton at the C-5 position (H-5) will appear slightly upfield around 8.35 ppm. These two protons are adjacent to each other and will split each other's signals into doublets, with a characteristic coupling constant (³J) of approximately 5.0 Hz.

-

Amide Protons (-NH₂): The two protons of the primary amide will typically appear as two distinct, broad signals due to their different spatial environments and restricted rotation around the C-N bond. Their chemical shift is variable and dependent on concentration and temperature, but they are expected in the 7.6-7.8 ppm region in DMSO-d₆. Their broad nature is a result of quadrupolar relaxation and chemical exchange.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] | Rationale |

| C=O | ~165 | Typical chemical shift for an amide carbonyl carbon. |

| C-2 | ~150 | Attached to electronegative Cl and adjacent to ring N. |

| C-6 | ~148 | Attached to H and adjacent to ring N. |

| C-4 | ~142 | Attached to the electron-withdrawing amide group. |

| C-5 | ~130 | Attached to H. |

| C-3 | ~118 | Attached to electronegative Br. |

Interpretation of ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in the molecule. The amide carbonyl (C=O) will be the most downfield signal. The carbons directly attached to or adjacent to electronegative atoms (Cl, Br, N) will also be significantly downfield, as predicted in Table 2[5]. The assignment of C-2, C-4, and C-6 can be definitively confirmed using two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation), which reveals long-range correlations between protons and carbons.

Visualization: NMR Workflow and Connectivity

Caption: Step-by-step workflow for FTIR analysis using the KBr pellet method.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[6]

Guiding Principles of MS Analysis

In Electron Ionization (EI) Mass Spectrometry, the sample is bombarded with high-energy electrons, which ejects an electron from the molecule to form a positively charged molecular ion (M⁺•). The m/z of this ion provides the molecular weight of the compound. Due to the high energy of the EI process, the molecular ion often fragments into smaller, stable, charged pieces. The pattern of these fragments is reproducible and characteristic of the molecule's structure.[7] For halogenated compounds, MS is particularly powerful due to the distinctive isotopic abundances of chlorine and bromine.[8]

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Introduce a small quantity of the solid sample into the mass spectrometer, typically via a direct insertion probe. The probe is heated under vacuum to sublimate the sample directly into the ionization source.

-

Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV. This high energy ensures reproducible fragmentation patterns that can be compared to spectral libraries.

-

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Predicted Mass Spectrum & Interpretation

The presence of both bromine and chlorine gives this compound a highly characteristic molecular ion cluster.

-

Natural Isotopic Abundances:

-

Chlorine: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), an approximate 3:1 ratio.

-

Bromine: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), an approximate 1:1 ratio.

-

Interpretation of the Molecular Ion (M⁺•) Cluster:

A molecule containing one bromine and one chlorine atom will exhibit a distinctive cluster of peaks for the molecular ion: M⁺, (M+2)⁺, and (M+4)⁺. The relative intensities of these peaks can be predicted based on the probabilities of the isotope combinations.[9]

-

M⁺ peak: Contains ³⁵Cl and ⁷⁹Br. Relative probability = 0.758 * 0.507 ≈ 0.384

-

(M+2)⁺ peak: Contains ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br. Relative probability = (0.242 * 0.507) + (0.758 * 0.493) ≈ 0.123 + 0.374 = 0.497

-

(M+4)⁺ peak: Contains ³⁷Cl and ⁸¹Br. Relative probability = 0.242 * 0.493 ≈ 0.119

Normalizing these probabilities gives an expected intensity ratio for the M⁺ : (M+2)⁺ : (M+4)⁺ cluster of approximately 3:4:1 , which is a definitive signature for a compound containing one Cl and one Br atom.[9]

Table 4: Predicted Key Ions in the Mass Spectrum

| m/z (for ³⁵Cl, ⁷⁹Br) | Ion Structure | Fragmentation Pathway |

| 234, 236, 238 | [C₆H₃BrClN₂O]⁺• | Molecular Ion (M⁺•) |

| 190, 192, 194 | [C₆H₂BrClN]⁺• | Loss of •CONH₂ radical |

| 155, 157 | [C₅H₃ClN₂O]⁺• | Loss of •Br radical |

| 126 | [C₅H₃N₂O]⁺• | Loss of •Br and •Cl radicals |

| 111, 113 | [C₅H₃ClN]⁺• | Loss of •Br and CO |

Interpretation of Fragmentation:

The primary fragmentation pathways will involve the loss of stable neutral species. A significant fragmentation will be the alpha-cleavage of the amide group, resulting in the loss of a •CONH₂ radical (44 Da).[10] Subsequent losses of the halogen radicals (•Br or •Cl) or carbon monoxide (CO) from the ring are also expected fragmentation routes that help confirm the overall structure.[11]

Visualization: Key Fragmentation Pathways

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion: A Unified Structural Confirmation

The structural elucidation of this compound is achieved through the synergistic application of NMR, IR, and MS.

-

Mass Spectrometry establishes the correct molecular weight and elemental composition, with the unique M⁺:(M+2)⁺:(M+4)⁺ ratio of 3:4:1 providing unequivocal evidence for the presence of one chlorine and one bromine atom.

-

Infrared Spectroscopy confirms the presence of the key functional groups: the primary amide (N-H and C=O stretches) and the substituted aromatic ring.

-

NMR Spectroscopy provides the final, definitive piece of the puzzle, mapping out the molecular skeleton. It confirms the 1,2,3,4-substitution pattern on the pyridine ring and shows the precise location and connectivity of the two remaining aromatic protons.

Together, these three analytical techniques provide a self-validating and comprehensive dataset that allows researchers and drug development professionals to confirm the identity and purity of this compound with a high degree of confidence.

References

-

MDPI. (n.d.). Isonicotinamide-Based Compounds: From Cocrystal to Polymer. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR of (a) ₂ and (b) isn. spectra of the.... Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical and experimental study of the infrared spectrum of isonicotinamide. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum overlay pure Carvedilol (a), Isonicotinamide (b),.... Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Journal of the Chemical Society B. (n.d.). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. RSC Publishing. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of Manitoba. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

University of Calgary. (n.d.). Sample IR spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared and NMR (1H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Retrieved from [Link]

-

Memorial University. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

Sources

- 1. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 2. C2H4BrCl BrCH2CH2Cl 1-bromo-2-chloroethane 1-bromo-1-chloroethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-chloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Bromo-2-chloropyridine(52200-48-3) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Determining the Solubility of 3-Bromo-2-chloroisonicotinamide in Common Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of 3-Bromo-2-chloroisonicotinamide in a range of common organic solvents. In the absence of extensive published solubility data for this specific compound, this document emphasizes a robust experimental methodology, enabling the generation of reliable and reproducible solubility profiles critical for applications in medicinal chemistry, process development, and formulation science.

Introduction: The Significance of Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, processability, and formulation design. This compound, a halogenated pyridine derivative, presents a molecular structure with the potential for a nuanced solubility profile due to the presence of polar (amide) and non-polar (halogenated aromatic ring) functionalities. Understanding its solubility in various organic solvents is paramount for:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

-

Crystallization: Identifying suitable solvent systems for obtaining desired polymorphs and crystal habits.

-

Formulation: Developing stable and effective dosage forms.

-

Preclinical Studies: Preparing solutions for in vitro and in vivo assays.

This guide will detail a systematic approach to qualitatively and quantitatively assess the solubility of this compound, underpinned by established principles of physical chemistry and laboratory best practices.

Safety and Handling Precautions

General Handling Guidelines:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1]

-

Ventilation: Conduct all experiments in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[4]

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

-

Spill Management: Have appropriate spill containment and cleanup materials readily available.

Understanding the Physicochemical Properties of this compound

A preliminary analysis of the molecular structure of this compound can provide valuable insights into its potential solubility behavior.

Key Structural Features:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, which can act as a hydrogen bond acceptor.

-

Amide Group (-CONH2): A polar functional group capable of acting as both a hydrogen bond donor and acceptor.

-

Halogen Atoms (Br, Cl): These substituents increase the molecular weight and can contribute to both polar and non-polar interactions.

Based on these features, it can be hypothesized that this compound will exhibit some degree of solubility in polar solvents, particularly those capable of hydrogen bonding. The principle of "like dissolves like" serves as a useful initial guide for solvent selection.[5][6]

Experimental Protocol: Determination of Solubility

This section outlines a detailed, step-by-step methodology for determining the qualitative and quantitative solubility of this compound.

Materials and Equipment

-

This compound (as a solid)

-

A selection of common organic solvents (see Table 1)

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Scintillation vials or other suitable small glass vials

Solvent Selection

A diverse range of solvents should be selected to probe the solubility of the compound across different polarity and hydrogen bonding capabilities.

Table 1: Suggested Organic Solvents for Solubility Screening

| Solvent Class | Examples | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Acetone | Can engage in dipole-dipole interactions and accept hydrogen bonds. |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Capable of both donating and accepting hydrogen bonds. |

| Non-Polar | Hexane, Toluene, Dichloromethane (DCM) | Primarily engage in van der Waals forces; solubility is expected to be low. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Can act as hydrogen bond acceptors. |

Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility and helps to categorize the compound's general solubility behavior.

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a small, labeled glass vial.

-

Solvent Addition: Add 1 mL of the selected solvent to the vial.

-

Mixing: Vigorously mix the sample using a vortex mixer for 60 seconds.[5]

-

Observation: Visually inspect the vial for the presence of undissolved solid.

-

Categorization: Classify the solubility based on visual observation as:

-

Freely Soluble: No visible solid particles.

-

Sparingly Soluble: A significant portion of the solid has dissolved, but some particles remain.

-

Insoluble: The majority of the solid remains undissolved.

-

This qualitative assessment can be performed at ambient temperature.

Quantitative Solubility Determination (Equilibrium Solubility Method)

This method provides a precise measurement of the solubility of the compound in a given solvent at a specific temperature.

Workflow for Quantitative Solubility Determination

Caption: Workflow for the equilibrium solubility determination of this compound.

Detailed Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial (enough to ensure that undissolved solid will remain after equilibration).

-

Accurately add a known volume of the test solvent (e.g., 2 mL).

-

Prepare samples in triplicate for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

-

Dilute the filtered sample solutions with a suitable mobile phase to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted sample solutions into the HPLC and record the peak areas.

-

-

Data Calculation:

-

Determine the concentration of the diluted sample solutions from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Expected Results and Interpretation

The solubility data should be tabulated for easy comparison.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solubility (mg/mL) |

| DMSO | > 100 |

| DMF | > 100 |

| Methanol | 25.3 |

| Ethanol | 15.8 |

| Acetone | 10.2 |

| Acetonitrile | 5.1 |

| Dichloromethane | 1.7 |

| Toluene | < 0.1 |

| Hexane | < 0.01 |

| Water | 0.5 |

Interpretation:

-

High Solubility: The high solubility in polar aprotic solvents like DMSO and DMF is likely due to strong dipole-dipole interactions and the ability of these solvents to act as potent hydrogen bond acceptors for the amide protons.

-

Moderate Solubility: The moderate solubility in polar protic solvents like methanol and ethanol is attributed to the ability of these solvents to engage in hydrogen bonding with both the amide group and the pyridine nitrogen.

-

Low Solubility: The low solubility in non-polar solvents like toluene and hexane is expected, as these solvents cannot effectively solvate the polar amide group.

Conclusion

This technical guide provides a robust and scientifically sound methodology for determining the solubility of this compound in common organic solvents. By following the detailed protocols for both qualitative and quantitative analysis, researchers can generate the critical data necessary to advance their research and development activities. The systematic approach outlined herein ensures the generation of reliable and reproducible solubility profiles, which are fundamental to the successful application of this compound in various scientific disciplines.

References

- Experiment 1 Determination of Solubility Class. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

3-Bromo-2-chloropyridine. (n.d.). PubChem. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Discovery and Historical Synthesis of 3-Bromo-2-chloroisonicotinamide

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 3-Bromo-2-chloroisonicotinamide, a halogenated pyridine derivative of interest to researchers and professionals in drug discovery and organic synthesis. While a singular, seminal discovery of this specific molecule is not prominently documented, this paper traces its historical context through the broader development of isonicotinamide-based compounds. We will delve into the logical synthetic pathways derived from foundational organic chemistry principles and detail the preparation of key precursors. This guide offers both a historical perspective and practical, field-proven insights into the synthesis of this and related compounds, ensuring scientific integrity through verifiable protocols and authoritative references.

Introduction: The Significance of the Isonicotinamide Scaffold

Isonicotinamide, the amide of isonicotinic acid (pyridine-4-carboxylic acid), is a fundamental heterocyclic scaffold that has played a pivotal role in the history of medicinal chemistry. Its derivatives have been at the forefront of therapeutic advancements, most notably with the discovery of isoniazid (isonicotinic acid hydrazide) as a highly effective anti-tuberculosis agent in the mid-20th century. The serendipitous discovery that nicotinamide possessed activity against Mycobacterium tuberculosis spurred the investigation of related pyridine compounds, ultimately leading to the synthesis of isoniazid in 1912, though its potent antimycobacterial properties were not recognized until much later.[1] This historical success cemented the isonicotinamide core as a privileged structure in drug design, prompting extensive research into the impact of various substitutions on its biological activity.

The introduction of halogen atoms onto the pyridine ring, as seen in this compound, is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Therefore, understanding the synthesis of halogenated isonicotinamides is crucial for the development of new chemical entities.

Table 1: Physicochemical Properties of this compound and Related Precursors

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₆H₄BrClN₂O | 235.47 | Not available |

| 3-Bromo-2-chloropyridine | C₅H₃BrClN | 192.44 | 52200-48-3[3] |

| 3-Amino-2-chloropyridine | C₅H₅ClN₂ | 128.56 | 6298-19-7 |

| Isonicotinamide | C₆H₆N₂O | 122.12 | 1453-82-3[4] |

Historical Synthesis: A Focus on Precursor Development

Synthesis of the Key Intermediate: 3-Bromo-2-chloropyridine

The most common and well-documented route to 3-Bromo-2-chloropyridine involves the diazotization of 3-amino-2-chloropyridine, a classic Sandmeyer-type reaction. This transformation is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group into a variety of other functionalities, including halogens.

Diagram 1: Synthetic Pathway to 3-Bromo-2-chloropyridine

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol 2: Proposed Synthesis of this compound

-

Part A: Synthesis of 3-Bromo-2-chloroisonicotinic acid

-

Dissolve 3-Bromo-2-chloropyridine in anhydrous THF and cool to -78°C under an inert atmosphere.

-

Slowly add n-butyllithium (1.0 eq) and stir for 1 hour at -78°C.

-

Add an excess of crushed dry ice to the reaction mixture and allow it to slowly warm to room temperature.

-

Quench the reaction with water and acidify with HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the carboxylic acid.

-

-

Part B: Synthesis of this compound

-

Suspend the 3-Bromo-2-chloroisonicotinic acid in a suitable solvent (e.g., dichloromethane) with a catalytic amount of DMF.

-

Add thionyl chloride or oxalyl chloride (1.2 eq) dropwise and stir at room temperature until the reaction is complete (cessation of gas evolution).

-

Remove the excess reagent and solvent under reduced pressure.

-

Dissolve the resulting crude acyl chloride in an appropriate solvent and add an excess of concentrated aqueous ammonia at 0°C.

-

Stir the reaction mixture until the amidation is complete.

-

Extract the product, wash the organic layer, dry, and purify by recrystallization or column chromatography to yield this compound.

-

Conclusion and Future Perspectives

The synthesis of this compound, while not detailed in a singular historical publication, is achievable through a logical sequence of well-established organic reactions. The historical significance of the isonicotinamide scaffold in medicinal chemistry provides a strong impetus for the continued exploration of its halogenated derivatives. The synthetic routes outlined in this guide, particularly the preparation of the key 3-Bromo-2-chloropyridine intermediate, are robust and based on reliable, documented procedures. The proposed final steps to the target amide offer a scientifically sound pathway for researchers in the field. Further research into the biological activities of this and related compounds could uncover novel therapeutic agents, continuing the legacy of the isonicotinamide core in drug discovery.

References

-

PubChem. (n.d.). 3-Bromo-2-chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Warner, P. M. (2018). Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm. Tuberculosis (Edinburgh, Scotland), 113, 118–130. [Link]

-

Ghilardi, E., et al. (2017). Halogenated isophthalamides and dipicolineamides: the role of the halogen substituents in the anion binding properties. Dalton Transactions, 46(36), 12134–12144. [Link]

Sources

- 1. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Halogenated isophthalamides and dipicolineamides: the role of the halogen substituents in the anion binding properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. 3-Bromo-2-chloropyridine | C5H3BrClN | CID 693324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isonicotinamide ReagentPlus , 99 1453-82-3 [sigmaaldrich.com]

The Synthetic Chemist's Guide to 3-Bromo-2-chloroisonicotinamide: A Profile of a Versatile Heterocyclic Building Block

Abstract

3-Bromo-2-chloroisonicotinamide is a highly functionalized pyridine derivative poised for significant applications in drug discovery and materials science. Its unique arrangement of a bromine atom, a chlorine atom, and an amide moiety on an electron-deficient pyridine ring bestows upon it a rich and selective reactivity profile. This guide provides an in-depth technical overview of the anticipated reactivity of this compound, drawing upon established principles of heterocyclic chemistry and the well-documented behavior of its close structural analogue, 3-bromo-2-chloropyridine. We will explore its propensity for nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols to empower researchers in harnessing its synthetic potential.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs. The precise installation of various substituents around this heterocyclic core is crucial for modulating pharmacological activity, pharmacokinetic properties, and overall drug efficacy. Halogenated pyridines, in particular, serve as versatile intermediates, enabling the introduction of diverse functionalities through a range of modern synthetic methodologies.

This compound emerges as a particularly valuable building block due to the orthogonal reactivity of its two halogen atoms. The electron-withdrawing nature of the pyridine nitrogen, further amplified by the carboxamide group at the C4 position, creates a highly electrophilic aromatic system. This electronic landscape dictates a predictable and exploitable pattern of reactivity, allowing for selective functionalization at either the C2 or C3 position. This guide will illuminate the underlying principles governing this selectivity and provide practical, step-by-step protocols for its synthetic manipulation.

Predicted Reactivity Profile: A Dichotomy of Reaction Pathways

The reactivity of this compound is governed by two primary, competing pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The choice of reaction conditions and reagents allows for the selective engagement of either the C-Cl or the C-Br bond.

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The chlorine atom at the C2 position is anticipated to be highly susceptible to nucleophilic attack. The proximity of the strongly electron-withdrawing ring nitrogen significantly lowers the electron density at this position, facilitating the addition-elimination mechanism characteristic of SNAr reactions.[1][2][3] This pathway allows for the selective displacement of the chloride by a variety of nucleophiles, leaving the C3-bromo substituent intact for subsequent transformations.

Causality of Experimental Choices:

-

Nucleophile: Strong nucleophiles, such as alkoxides, thiolates, and amines, are required to initiate the attack on the electron-deficient ring.

-

Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are ideal as they can solvate the cation of the nucleophilic salt without solvating the nucleophile itself, thus enhancing its reactivity.

-

Temperature: While the ring is activated, elevated temperatures are often necessary to overcome the activation energy of the reaction.

Experimental Protocol: SNAr with a Generic Amine Nucleophile

Objective: To selectively displace the C2-chloro substituent of this compound with an amine.

Materials:

-

This compound

-

Amine of choice (e.g., morpholine, piperidine) (1.2 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and potassium carbonate (2.0 equivalents).

-

Add anhydrous DMF to dissolve the solids.

-

Add the amine (1.2 equivalents) to the reaction mixture.

-

Heat the reaction to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling at the C3 Position

The bromine atom at the C3 position is the preferred site for palladium-catalyzed cross-coupling reactions. This selectivity is a direct consequence of the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[4] This allows for the selective formation of new carbon-carbon and carbon-heteroatom bonds at this position.

Causality of Experimental Choices:

-

Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precatalyst, is essential. The choice of ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed to enhance catalyst activity, particularly for the more challenging C-Cl bond activation if desired in a subsequent step.

-

Base: A base is required to activate the coupling partner (e.g., boronic acid in Suzuki coupling) or to neutralize the acid generated during the reaction.

-

Solvent: Anhydrous, degassed solvents are crucial to prevent catalyst deactivation. The choice of solvent (e.g., dioxane, toluene) depends on the specific coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To selectively form a C-C bond at the C3 position of this compound.[5][6][7][8][9]

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

SPhos (4-10 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

Anhydrous 1,4-dioxane

-

Degassed water

-

Schlenk flask or sealed tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the boronic acid (1.2 equivalents), potassium phosphate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and SPhos (0.04 equivalents).

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction to 100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To selectively form a C-N bond at the C3 position of this compound.[10][11][12][13]

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or a suitable precatalyst (e.g., G3-XPhos)

-

XPhos (4-10 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

-

Anhydrous toluene or dioxane

-

Schlenk flask or sealed tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the palladium precatalyst, the ligand, and the base.

-

Evacuate and backfill the flask with inert gas three times.

-

Add the anhydrous, degassed solvent.

-

Add the amine (1.2 equivalents).

-

Heat the reaction to 100-110 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction carefully with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Experimental Protocol: Sonogashira Coupling

Objective: To selectively form a C-C triple bond at the C3 position of this compound.[14][15][16][17][18]

Materials:

-

This compound

-

Terminal alkyne (1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (4-10 mol%)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as base and solvent)

-

Anhydrous tetrahydrofuran (THF) (optional co-solvent)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), Pd(PPh₃)₂Cl₂ (0.02 equivalents), and CuI (0.04 equivalents).

-

Evacuate and backfill the flask with inert gas three times.

-

Add the anhydrous, degassed amine base (and co-solvent if used).

-

Add the terminal alkyne (1.2 equivalents).

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Data Presentation

Table 1: Summary of Predicted Regioselective Reactions

| Reaction Type | Position of Reactivity | Key Reagents | Anticipated Product |

| Nucleophilic Aromatic Substitution | C2 | Strong Nucleophile (e.g., R₂NH, RSNa) | 3-Bromo-2-(nucleophile)-isonicotinamide |

| Suzuki-Miyaura Coupling | C3 | Boronic Acid, Pd Catalyst, Base | 3-Aryl-2-chloroisonicotinamide |

| Buchwald-Hartwig Amination | C3 | Amine, Pd Catalyst, Base | 3-Amino-2-chloroisonicotinamide |

| Sonogashira Coupling | C3 | Terminal Alkyne, Pd/Cu Catalysts, Base | 3-Alkynyl-2-chloroisonicotinamide |

Visualization of Reaction Pathways

Caption: Regioselective reaction pathways of this compound.

Caption: General experimental workflow for cross-coupling reactions.

Conclusion and Future Outlook

This compound represents a highly promising and versatile scaffold for the synthesis of complex, functionalized pyridine derivatives. The predictable and orthogonal reactivity of its C-Cl and C-Br bonds allows for a strategic and stepwise approach to molecular construction. The protocols and principles outlined in this guide, based on the established chemistry of closely related systems, provide a solid foundation for researchers to explore the full synthetic potential of this valuable building block. As the demand for novel chemical entities in medicine and materials science continues to grow, the strategic application of such well-defined and reactive intermediates will be paramount in driving innovation.

References

- Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions.

-

Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917. [Link]

-

Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

-

Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. [Link]

-

MaChemGuy. (2015, May 21). Nucleophilic Substitution Mechanism [Video]. YouTube. [Link]

- Willis, M. C. (2009). Transition metal catalyzed C–N bond-forming reactions. Chemical Society Reviews, 38(3), 673-686.

-

Al-Masri, M., & El-Abadelah, M. M. (2006). Novel synthesis of nicotinamide derivatives of cytotoxic properties. Archiv der Pharmazie, 339(7), 382-387. [Link]

- Lopp, M., & Kanger, T. (2014). Sonogashira cross-coupling of 3-bromo-1, 2-diones. Tetrahedron Letters, 55(17), 2815-2818.

-